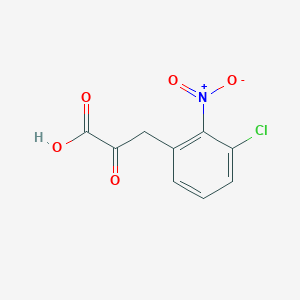![molecular formula C12H15Cl2NO B14001381 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde CAS No. 92960-41-3](/img/structure/B14001381.png)
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-chloroethyl)amino group and a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methylbenzaldehyde} + \text{bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of appropriate solvents, catalysts, and temperature control to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-3-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[Bis(2-azidoethyl)amino]-3-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. The molecular targets include guanine bases in DNA, which are particularly susceptible to alkylation. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92960-41-3 |
|---|---|
Fórmula molecular |
C12H15Cl2NO |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-8-11(9-16)2-3-12(10)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
CSOPQTRNTUWLEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


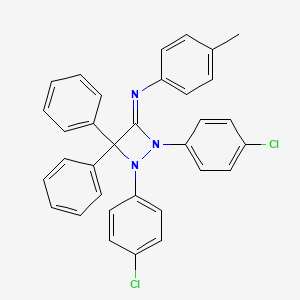
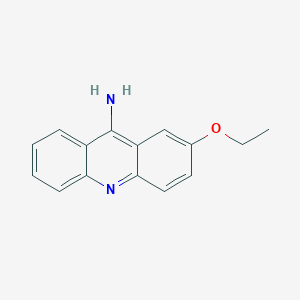
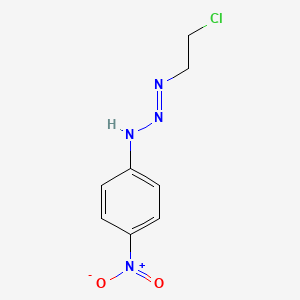
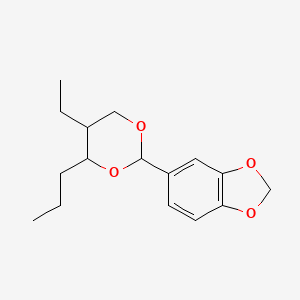

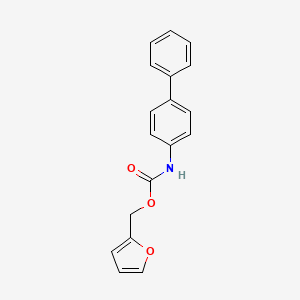
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
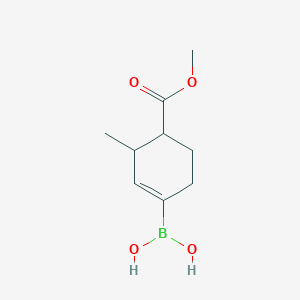
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
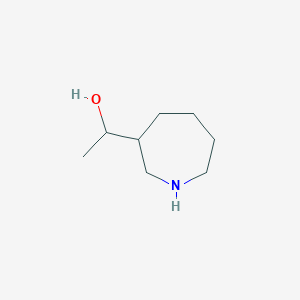
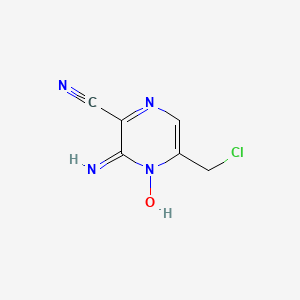
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
